molecular formula C18H21N3O5S2 B7528564 3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide

3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide

Cat. No.: B7528564
M. Wt: 423.5 g/mol
InChI Key: NEDDQUGMAXCEHF-ZRDIBKRKSA-N
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Description

3-(2-Phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenylethenesulfonamido group and a sulfamoylmethylphenyl group.

Properties

IUPAC Name

3-[[(E)-2-phenylethenyl]sulfonylamino]-N-[3-(sulfamoylmethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S2/c19-27(23,24)14-16-7-4-8-17(13-16)21-18(22)9-11-20-28(25,26)12-10-15-5-2-1-3-6-15/h1-8,10,12-13,20H,9,11,14H2,(H,21,22)(H2,19,23,24)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDDQUGMAXCEHF-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCC(=O)NC2=CC=CC(=C2)CS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC(=O)NC2=CC=CC(=C2)CS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the phenylethenesulfonamido group: This can be achieved through the reaction of phenylethene with sulfonamide under specific conditions.

    Introduction of the sulfamoylmethyl group: This step involves the reaction of a suitable precursor with sulfamoylmethyl chloride.

    Coupling of the intermediate compounds: The final step involves coupling the intermediate compounds to form the desired product.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

3-(2-Phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

3-(2-Phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent or as a component in drug development.

    Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

3-(2-Phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide can be compared with other similar compounds, such as:

    3-(2-Phenylethenesulfonamido)benzoic acid: This compound shares a similar phenylethenesulfonamido group but differs in the rest of its structure.

    N-(3-Sulfamoylmethylphenyl)propanamide: This compound has a similar sulfamoylmethylphenyl group but lacks the phenylethenesulfonamido group.

The uniqueness of this compound lies in its combined structural features, which may confer specific properties and applications not found in the similar compounds.

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